molecular formula C21H17F2NO B263477 N,N-dibenzyl-3,4-difluorobenzamide

N,N-dibenzyl-3,4-difluorobenzamide

Cat. No. B263477
M. Wt: 337.4 g/mol
InChI Key: QXJYWKXNVPMJAO-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3,4-difluorobenzamide (DBDFB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DBDFB is a benzamide derivative that has been synthesized through various methods and has been found to exhibit biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3,4-difluorobenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,N-dibenzyl-3,4-difluorobenzamide has been found to exhibit biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. N,N-dibenzyl-3,4-difluorobenzamide has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-3,4-difluorobenzamide has several advantages for use in lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, further research is needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on N,N-dibenzyl-3,4-difluorobenzamide, including investigating its potential use in combination with other anticancer drugs, studying its effects on different types of cancer, and exploring its potential use in other fields of medicine, such as neurodegenerative diseases. Additionally, further research is needed to optimize its synthesis and improve its solubility.

Synthesis Methods

N,N-dibenzyl-3,4-difluorobenzamide can be synthesized through various methods, including the reaction of 3,4-difluoronitrobenzene with benzylamine in the presence of a reducing agent. Another method involves the reaction of 3,4-difluorobenzoic acid with benzylamine in the presence of a dehydrating agent. These methods have been optimized to yield high purity N,N-dibenzyl-3,4-difluorobenzamide.

Scientific Research Applications

N,N-dibenzyl-3,4-difluorobenzamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that N,N-dibenzyl-3,4-difluorobenzamide exhibits anticancer properties by inhibiting the growth of cancer cells. N,N-dibenzyl-3,4-difluorobenzamide has also been investigated for its potential use as a diagnostic tool for cancer.

properties

Product Name

N,N-dibenzyl-3,4-difluorobenzamide

Molecular Formula

C21H17F2NO

Molecular Weight

337.4 g/mol

IUPAC Name

N,N-dibenzyl-3,4-difluorobenzamide

InChI

InChI=1S/C21H17F2NO/c22-19-12-11-18(13-20(19)23)21(25)24(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

QXJYWKXNVPMJAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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